

Solubility Profile & Technical Characterization: 2-Bromo-4-(3-bromophenyl)Thiazole

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Compound of Interest

Compound Name: 2-bromo-4-(3-bromophenyl)Thiazole
CAS No.: 886367-82-4
Cat. No.: B3294084

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Executive Summary

2-Bromo-4-(3-bromophenyl)Thiazole is a halogenated heterocyclic intermediate primarily utilized in the synthesis of advanced organic semiconductors (OLEDs) and pharmaceutical scaffolds (e.g., kinase inhibitors). Its structural rigidity, defined by the thiazole core and the meta-brominated phenyl substituent, dictates a solubility profile characterized by high lipophilicity and poor aqueous solubility.

This guide provides a technical analysis of its solubility behavior, derived from structure-property relationships (SPR) of close structural analogs (e.g., 2-bromo-4-phenylthiazole). It includes predictive solubility data, solvent selection strategies for synthesis/purification, and a validated protocol for empirical solubility determination.

Part 1: Physicochemical Characterization

Understanding the solubility of this compound requires an analysis of its molecular interaction potential.

Structural Analysis & Solvation Mechanics

The molecule consists of a central 1,3-thiazole ring substituted at the 4-position with a 3-bromophenyl group and at the 2-position with a bromine atom.

- Lipophilicity (LogP): Estimated at 3.5 – 4.2. The presence of two bromine atoms and an aromatic phenyl ring significantly increases the partition coefficient, driving the molecule into non-polar organic phases.
- Polarity: The thiazole nitrogen and sulfur atoms offer weak hydrogen bond acceptor capabilities, but the overall dipole moment is moderated by the heavy halogen substituents.
- Crystal Lattice Energy: The planar nature of the phenyl-thiazole system facilitates
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stacking, leading to a stable solid lattice (likely MP > 50°C). Solvents must overcome these cohesive forces to effect dissolution.

Theoretical Solubility Data (Estimated)

Values are predictive estimates based on structural analogs (e.g., CAS 57516-16-2).

Solvent Class	Solvent	Solubility Rating	Estimated Conc. (mg/mL)	Application Context
Chlorinated	Dichloromethane (DCM)	Excellent	> 100	Standard dissolution, NMR, transfer.
Chlorinated	Chloroform ()	Excellent	> 100	NMR, chromatography loading.
Ethers	Tetrahydrofuran (THF)	High	50 – 100	Grignard/Lithiation reactions.
Aprotic Polar	DMF / DMSO	High	50 – 80	Suzuki/Sonogashira couplings.
Esters	Ethyl Acetate (EtOAc)	Moderate	10 – 30	Extraction, TLC mobile phase.
Aromatics	Toluene	Moderate	10 – 25	Reflux solvent, crystallization.
Alcohols	Methanol / Ethanol	Low	< 5	Recrystallization (antisolvent).
Alkanes	Hexanes / Heptane	Insoluble	< 1	Antisolvent, precipitation.
Aqueous	Water	Insoluble	< 0.01	Biphasic workup (aqueous phase).

Part 2: Solubility in Synthesis & Purification

Reaction Media Selection

For transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), the compound requires a solvent system that balances solubility with catalyst stability.

- Recommended: Toluene/Water (4:1) or Dioxane/Water mixtures.

- Mechanism: While the compound is insoluble in water, the biphasic system (with a phase transfer catalyst or vigorous stirring) allows the hydrophobic thiazole to react at the interface or within the organic phase while inorganic bases remain dissolved in the aqueous phase.

Purification Strategies

- Flash Chromatography: The compound is moderately soluble in Ethyl Acetate but insoluble in Hexanes.
 - Standard Eluent: 5% to 20% Ethyl Acetate in Hexanes.
 - Loading: Dissolve the crude material in a minimum volume of DCM or Toluene before loading onto the silica column to prevent precipitation at the column head.
- Recrystallization:
 - Solvent Pair: Ethanol (hot) / Water or Toluene (hot) / Heptane.
 - Protocol: Dissolve in minimum hot Toluene; slowly add Heptane until turbidity persists; cool to 4°C.

Part 3: Experimental Protocol for Solubility Determination

Since exact quantitative data for this specific isomer is rare in public literature, the following protocol ensures precise in-house determination.

Protocol: Saturation Shake-Flask Method (HPLC-UV)

Objective: Determine thermodynamic solubility at 25°C.

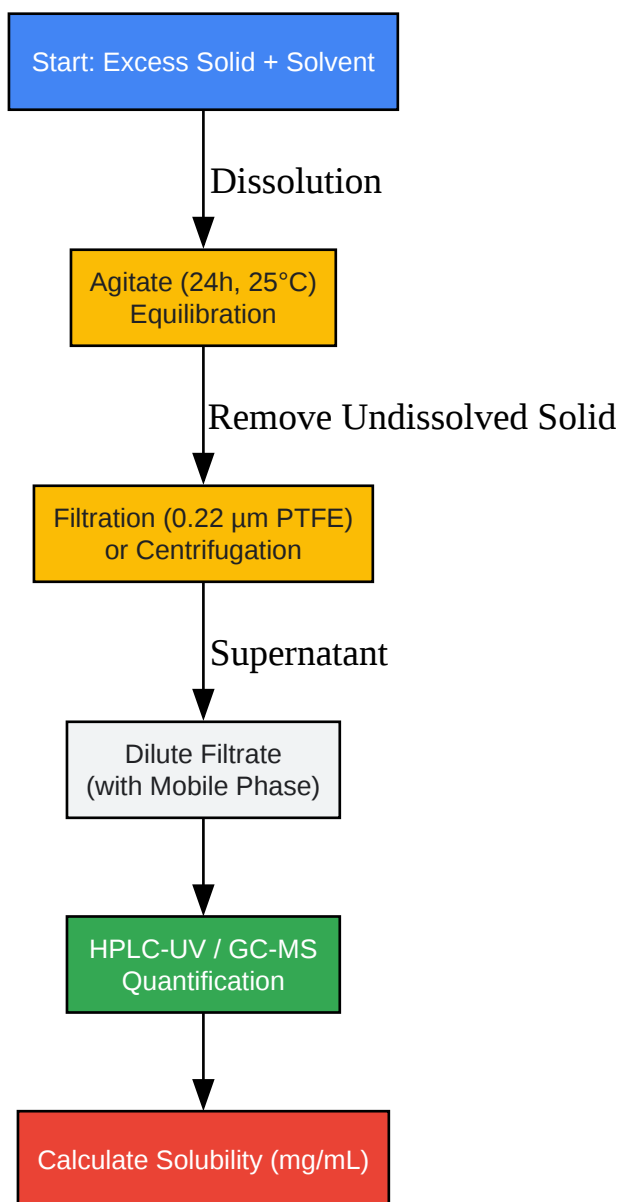
Reagents:

- Analyte: **2-Bromo-4-(3-bromophenyl)Thiazole** (>98% purity).
- Solvents: HPLC-grade (DCM, MeOH, Acetonitrile, Water).
- Standard: Internal standard (e.g., Naphthalene) if using GC/NMR.

Workflow:

- Supersaturation: Add excess solid compound (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.
- Equilibration: Cap the vial and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).
- Quantification: Dilute the filtrate with Acetonitrile (to bring within calibration range) and analyze via HPLC-UV (detection at 254 nm or).

Visualization: Solubility Determination Workflow



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Caption: Standardized workflow for thermodynamic solubility determination using the saturation shake-flask method.

Part 4: Safety & Handling

Hazard Classification (GHS):

- Acute Toxicity: Likely toxic if swallowed (Category 3/4).

- Irritation: Causes skin and serious eye irritation (Category 2).
- Target Organs: Respiratory irritation (STOT SE 3).

Handling Protocols:

- Solvent Compatibility: Avoid using dimethyl ether or low-boiling ethers in open vessels due to the compound's potential to creep/crystallize on glassware surfaces.
- Waste Disposal: Halogenated waste stream. Do not mix with aqueous acid waste streams to prevent potential hydrolysis or release of brominated byproducts.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9921106, 2-Bromo-4-phenylthiazole. Retrieved from [[Link](#)]
- Bunev, A. S., et al. (2014).[1] Synthesis and crystal structure of 2-bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E. Retrieved from [[Link](#)]

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